3-Bromobenzo[b]thiophene-5-carbaldehyde
Description
Contextualization of Benzo[b]thiophene Derivatives in Advanced Organic Synthesis
Benzo[b]thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.gov These derivatives are integral to the synthesis of pharmaceuticals with diverse therapeutic applications, including antimicrobial, antifungal, and anticancer agents. nih.govmdpi.com The versatility of the benzo[b]thiophene core allows for functionalization at various positions, enabling the fine-tuning of electronic and steric properties to optimize biological activity.
In the realm of materials science, benzo[b]thiophene-based molecules are investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fused aromatic system provides a rigid backbone for the construction of conductive polymers and small molecules with desirable photophysical properties.
Academic Significance of 3-Bromobenzo[b]thiophene-5-carbaldehyde within Heterocyclic Chemistry Research
The academic significance of this compound lies in its potential as a versatile building block for the synthesis of more complex heterocyclic systems. The presence of three key functional handles—the bromine atom, the aldehyde group, and the reactive positions on the benzo[b]thiophene ring system—allows for a variety of chemical transformations.
The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.
The aldehyde group at the 5-position serves as a versatile functional group for further synthetic elaborations. It can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse side chains and build more complex molecular architectures. The strategic placement of the aldehyde group influences the electronic properties of the entire molecule, which can be crucial for its biological activity or material properties.
Overview of Current Research Trajectories and Future Prospects for the Compound
While specific research exclusively focused on this compound is not extensively documented, the broader research on substituted benzo[b]thiophenes provides a clear indication of its potential future applications.
Medicinal Chemistry: A primary research trajectory is the use of this compound as a scaffold for the development of novel therapeutic agents. By leveraging the reactivity of the bromine and aldehyde functionalities, libraries of new benzo[b]thiophene derivatives can be synthesized and screened for various biological activities. For instance, the synthesis of novel chalcones from aldehyde precursors is a known strategy for discovering new anticancer and antimicrobial agents. nih.gov Given the established antimicrobial properties of other 3-halobenzo[b]thiophenes, this compound is a promising starting material for the development of new antibiotics and antifungals. nih.gov
Materials Science: The future prospects in materials science involve the incorporation of the this compound unit into larger conjugated systems for applications in organic electronics. The ability to functionalize both the 3- and 5-positions allows for the systematic tuning of the electronic band gap and charge transport properties of the resulting materials. This could lead to the development of more efficient organic solar cells, field-effect transistors, and light-emitting diodes.
Chemical Biology: The aldehyde group can also be utilized for bioconjugation, allowing the attachment of the benzo[b]thiophene core to biomolecules to probe biological processes or for targeted drug delivery.
Structure
3D Structure
Properties
CAS No. |
10135-01-0 |
|---|---|
Molecular Formula |
C9H5BrOS |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3-bromo-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C9H5BrOS/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H |
InChI Key |
NPIRZCZZCDSQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CS2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromobenzo B Thiophene 5 Carbaldehyde
Retrosynthetic Analysis and Strategic Design for Compound Elaboration
The blueprint for synthesizing 3-Bromobenzo[b]thiophene-5-carbaldehyde begins with a thorough retrosynthetic analysis. This process involves deconstructing the target molecule into simpler, more readily available precursors to devise a logical forward-synthesis plan.
Analysis of Key Disconnections and Functional Group Transformations
A logical retrosynthetic strategy for this compound involves two primary disconnections. The first targets the functional groups on the benzo[b]thiophene core: the C5-aldehyde and the C3-bromo substituents. These can be disconnected via functional group interconversion (FGI) and electrophilic aromatic substitution principles, respectively. This leads back to an unsubstituted or selectively substituted benzo[b]thiophene core.
The second level of disconnection breaks down the heterocyclic ring system itself. The most common approaches involve severing the C2-C3 and the C7a-S bonds of the thiophene (B33073) ring, which typically points towards precursors such as substituted thiophenols or thioanisoles that can be cyclized.
Key transformations considered in the synthetic design include:
Formylation: Introduction of the aldehyde group at the C5 position, often achieved through methods like the Vilsmeier-Haack reaction or Friedel-Crafts acylation on an activated benzene (B151609) ring, followed by subsequent chemical modification.
Bromination: Introduction of the bromine atom at the C3 position. The electron-rich nature of the thiophene moiety in the benzo[b]thiophene system directs electrophilic substitution preferentially to this position chemicalbook.com.
Cyclization/Annulation: Formation of the thiophene ring fused to the benzene ring, which is the cornerstone of the core structure's synthesis.
Precursor Identification and Availability Assessment
Based on the retrosynthetic analysis, several key precursors can be identified. For the functionalization of a pre-formed core, benzo[b]thiophene itself is a primary starting material. Alternatively, a precursor already bearing a substituent at the 5-position, such as 5-bromobenzo[b]thiophene or 5-methylbenzo[b]thiophene, can be strategically advantageous.
For constructing the core, common precursors include ortho-substituted benzene derivatives. A prominent example is o-iodothioanisole, which can undergo palladium-catalyzed coupling with terminal acetylenes to form o-(1-alkynyl)thioanisole derivatives acs.orgnih.gov. Another key precursor type is the substituted thiophenol, such as p-bromothiophenol, which can be used to build the benzo[b]thiophene skeleton with an inherent substituent at the C5 position researchgate.net. These foundational chemicals are generally accessible from commercial suppliers, making these synthetic routes viable.
Multi-Step Synthetic Sequences for the Benzo[b]thiophene Core Construction
The synthesis of the central benzo[b]thiophene scaffold is a critical phase, with numerous established methods focusing on the formation of the fused thiophene ring.
Cyclization Reactions for Thiophene Ring Formation
Cyclization reactions are a cornerstone of benzo[b]thiophene synthesis. One of the most effective and widely used methods is the electrophilic cyclization of o-alkynyl thioanisoles. In this approach, an alkyne group positioned ortho to a thioether on a benzene ring is activated by an electrophile, triggering an intramolecular cyclization to form the thiophene ring chim.itnih.gov. Various electrophiles, including iodine (I₂), bromine (Br₂), and N-bromosuccinimide (NBS), can be employed acs.orgnih.gov.
Another significant strategy involves radical cyclization reactions. For instance, a photo-induced homolytic cleavage of a diaryl disulfide can generate an arylthiyl radical, which then adds to an internal alkyne. The resulting vinyl radical undergoes intramolecular cyclization to afford the benzo[b]thiophene core chim.it. Additionally, intramolecular cyclization of various aryl sulfides can be achieved under different catalytic conditions chemicalbook.com.
| Cyclization Method | Key Precursor | Typical Reagents | Reference |
| Electrophilic Cyclization | o-Alkynyl thioanisole (B89551) | I₂, Br₂, NBS, ICl | acs.orgnih.gov |
| Radical Cyclization | Diaryl disulfide and alkyne | Photo-irradiation or radical initiators (e.g., K₂S₂O₈) | chim.it |
| Aryl Sulfide Cyclization | Arylmercapto acetals | Acid catalysts (e.g., Amberlyst A-15) | chemicalbook.com |
Annulation Strategies for Benzo-fusion
Annulation strategies involve the construction of the fused ring system in a single transformative step. A notable method is the copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide to yield 2-substituted benzo[b]thiophenes organic-chemistry.org. Another innovative approach uses 2-fluorophenylacetylene derivatives, which undergo a copper-promoted hydration and intramolecular annulation to afford the benzo[b]thiophene scaffold beilstein-journals.org.
Furthermore, rhodium-catalyzed three-component coupling reactions have been developed, combining an arylboronic acid, an alkyne, and elemental sulfur to construct the benzo[b]thiophene system with high regioselectivity researchgate.net. Aryne chemistry also provides a one-step synthesis through the reaction of arynes with alkynyl sulfides rsc.org.
Regioselective Functionalization Protocols for this compound
With the benzo[b]thiophene core established, the final stage involves the precise and regioselective introduction of the bromo and carbaldehyde functionalities. The order of these functionalization steps is crucial for the success of the synthesis.
A common strategy involves first brominating the electron-rich C3 position of a 5-substituted benzo[b]thiophene precursor. Direct electrophilic bromination of benzo[b]thiophene with reagents like Br₂ or N-bromosuccinimide (NBS) selectively yields the 3-bromo derivative acs.org. Alternatively, the electrophilic cyclization of an o-(1-alkynyl)thioanisole using bromine can directly install the bromo group at the C3 position during the ring-forming step acs.orgnih.gov.
Introducing the aldehyde at the C5 position is more challenging due to the lower reactivity of the benzene portion of the molecule. Direct formylation of 3-bromobenzo[b]thiophene is often not regioselective. Therefore, a more strategic sequence is required:
Starting with a C5-Substituted Precursor: A synthesis can begin with a precursor that already contains a functional group or a handle for one at the desired position. For example, starting from p-bromothiophenol allows for the construction of 5-bromobenzo[b]thiophene researchgate.net.
Functional Group Manipulation: The 5-bromo substituent can then be converted to an aldehyde. This could involve a metal-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
Bromination at C3: The final step would be the selective bromination of the C3 position on the 5-formylbenzo[b]thiophene intermediate.
Selective Bromination at Position 3
The introduction of a bromine atom at the C3 position of the benzo[b]thiophene nucleus is typically the initial step in the synthetic sequence. The inherent electronic properties of the benzo[b]thiophene ring system favor electrophilic substitution at the C3 position over the C2 position, making this transformation relatively straightforward.
Electrophilic Bromination Strategies
Electrophilic bromination is the most direct and widely employed method for introducing a bromine atom at the 3-position of a benzo[b]thiophene ring. The reaction proceeds via the attack of an electrophilic bromine species on the electron-rich thiophene portion of the molecule.
Commonly used brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and reaction conditions can be optimized to achieve high yields and selectivity. When benzo[b]thiophene is treated with NBS in a solvent mixture of chloroform and acetic acid at 0°C, followed by stirring at room temperature, 3-bromobenzo[b]thiophene can be obtained in quantitative yield chemicalbook.com. The reaction with molecular bromine also proceeds efficiently, though careful control of stoichiometry is necessary to prevent di-substitution. The mechanism involves the polarization of the Br-Br bond by the π-system of the heterocycle, leading to the formation of a sigma complex intermediate, which then loses a proton to restore aromaticity.
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzo[b]thiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | 0 to RT | 100 |
| 2-Methylbenzo[b]thiophene (B72938) | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | 0 to RT | 99 |
Radical Bromination Methodologies
Radical bromination is generally not a suitable method for the direct functionalization of the C3 position of the benzo[b]thiophene aromatic core. This type of reaction, which typically involves N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), selectively brominates at allylic or benzylic positions.
In the context of a benzo[b]thiophene derivative, if an alkyl substituent were present (e.g., at the C2 or a benzene ring position), radical bromination would preferentially occur on that side chain rather than on the heterocyclic ring itself. The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical subsequently reacts with another molecule of NBS to yield the brominated product and a new succinimidyl radical, propagating the chain reaction. Therefore, for the synthesis of this compound, which requires bromination on the aromatic ring, radical bromination is not a viable strategy.
Directed Formylation at Position 5
Following bromination at the C3 position, the next critical step is the introduction of a carbaldehyde (formyl) group at the C5 position of the benzene ring. This requires overcoming the natural tendency of the benzo[b]thiophene system to undergo electrophilic substitution on the thiophene ring. Thus, directed formylation methods are necessary.
Vilsmeier-Haack Formylation Variants
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃) jk-sci.comorganic-chemistry.org. These reagents form an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is attacked by the aromatic ring youtube.comyoutube.com.
The regioselectivity of the Vilsmeier-Haack reaction on benzo[b]thiophene is highly dependent on substituents. Unsubstituted benzo[b]thiophene is preferentially formylated at the C3 position. For a 3-bromobenzo[b]thiophene substrate, the C3 position is blocked. The bromine atom is a deactivating, ortho-, para-director for electrophilic aromatic substitution, while the fused thiophene ring directs towards positions 4 and 6. The outcome at C5 is therefore often poor due to these competing electronic effects. However, the regioselectivity can be influenced by the steric bulk of the Vilsmeier reagent; larger, more sterically hindered reagents have been shown to favor formylation at the less hindered C5 position of 3-substituted thiophenes researchgate.net. While challenging, this method remains a potential, albeit likely low-yielding, route to the target molecule. For example, formylation of 4-methoxybenzo[b]thiophene occurs on the benzene ring at the 7-position, demonstrating that substitution on the carbocyclic ring is possible under Vilsmeier-Haack conditions rsc.org.
Directed Ortho Metalation (DoM) and Formylation Sequences
Directed Ortho Metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position.
To achieve formylation at the C5 position of 3-bromobenzo[b]thiophene, a DMG would need to be installed at either the C4 or C6 position. For instance, a methoxy (-OCH₃) or a carbamate (-OCONEt₂) group at the C4 position can effectively direct lithiation to the C5 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. Subsequent removal of the directing group, if desired, would yield the 5-formylated product. This multi-step sequence offers excellent regiocontrol that is often difficult to achieve with classical electrophilic substitution methods.
Reductive Formylation Approaches
Reductive formylation, in this context, refers to the synthesis of the C5-aldehyde via the reduction of a C5 functional group that is at a higher oxidation state, such as a carboxylic acid, ester, or nitrile. This approach provides an alternative pathway to the desired product, often starting from a readily accessible precursor like 5-bromobenzo[b]thiophene chemsynthesis.com.
A typical sequence might involve:
Halogen-metal exchange on 5-bromobenzo[b]thiophene using an organolithium reagent, followed by quenching with carbon dioxide to yield benzo[b]thiophene-5-carboxylic acid researchgate.net.
Alternatively, the 5-bromo derivative can be converted to 5-cyanobenzo[b]thiophene via a palladium- or copper-catalyzed cyanation reaction.
The resulting carboxylic acid or nitrile can then be reduced to the aldehyde. Carboxylic acids are typically converted to a more reactive derivative, such as an ester or an acid chloride, before reduction. Esters and nitriles can be selectively reduced to aldehydes using sterically hindered hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com. This method prevents over-reduction to the corresponding alcohol.
This strategy decouples the formylation step from the electronic preferences of the ring, relying instead on the robust and predictable transformations of functional groups.
| Functional Group at C5 | Reducing Agent | Typical Conditions | Product |
|---|---|---|---|
| Ester (-COOR) | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or Hexane, -78 °C | Aldehyde (-CHO) |
| Nitrile (-CN) | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78 °C, then H₃O⁺ workup | Aldehyde (-CHO) |
| Acid Chloride (-COCl) | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | THF, -78 °C | Aldehyde (-CHO) |
Modern Catalytic Approaches in the Synthesis of this compound
Recent advancements in catalysis offer powerful tools for the synthesis of complex molecules like this compound. These methods provide milder reaction conditions, higher yields, and greater control over regioselectivity compared to traditional synthetic routes.
Transition metal catalysis is a cornerstone in the construction of the benzo[b]thiophene ring system. Palladium-catalyzed reactions, in particular, have been extensively developed for C-H functionalization and cross-coupling reactions, enabling the direct introduction of substituents onto the benzo[b]thiophene core. For instance, palladium-catalyzed intramolecular oxidative C-H functionalization of α-aryl-β-mercaptoacrylonitriles provides an efficient route to multisubstituted benzo[b]thiophenes nih.gov. While not explicitly detailing the synthesis of the target molecule, these methods are adaptable for creating precursors that can be further elaborated.
Rhodium and copper-based catalysts also play a significant role. Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur can produce benzo[b]thiophene analogs with high regioselectivity researchgate.net. Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source is another effective method for constructing the benzo[b]thiophene scaffold organic-chemistry.org. These transition metal-catalyzed cyclization strategies offer atom-economical pathways to the core structure.
The introduction of the bromine atom at the 3-position and the carbaldehyde group at the 5-position can be envisioned through subsequent functionalization of a pre-formed benzo[b]thiophene ring, potentially utilizing transition metal-catalyzed cross-coupling or C-H activation strategies. However, direct, regioselective C-H functionalization at the 5-position of a 3-bromobenzo[b]thiophene can be challenging.
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzo[b]thiophene Derivatives
| Catalyst System | Reaction Type | Key Features | Potential Applicability |
|---|---|---|---|
| Pd(OAc)₂ / Cu(OAc)₂ | Intramolecular C-H Arylthiolation | High efficiency and broad substrate scope. nih.gov | Synthesis of substituted benzo[b]thiophene precursors. |
| Rhodium Complexes | Three-component Coupling | High regioselectivity in thiophene annulation. researchgate.net | Construction of the core benzo[b]thiophene scaffold. |
| CuI / TMEDA | Thiolation Annulation | Effective for 2-substituted benzo[b]thiophenes. organic-chemistry.org | Formation of the benzo[b]thiophene ring system. |
Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including formylation and bromination. While specific applications to this compound are not widely reported, general organocatalytic methods can be extrapolated.
For the formylation step, organocatalytic approaches often utilize mild reagents and conditions. For example, the formylation of electron-rich aromatic rings can be achieved using various organocatalysts, although the regioselectivity on a substituted benzo[b]thiophene would need to be carefully controlled. The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a formamide, is a classic method for formylating electron-rich heterocycles and could potentially be applied to introduce the aldehyde at the 5-position ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org. Studies on the Vilsmeier-Haack formylation of 3-substituted thiophenes have shown that the regioselectivity can be influenced by the steric bulk of the Vilsmeier reagent, offering a potential handle for directing the formylation to the desired position researchgate.net.
Organocatalytic bromination offers a greener alternative to traditional methods that use elemental bromine. Catalysts such as chiral amines or thioureas can activate brominating agents like N-bromosuccinimide (NBS), enabling regioselective bromination under mild conditions. The application of such catalysts could potentially control the introduction of the bromine atom at the 3-position of a benzo[b]thiophene-5-carbaldehyde precursor.
Photochemical and electrochemical methods represent cutting-edge, sustainable approaches to organic synthesis. These techniques often proceed under mild conditions without the need for stoichiometric reagents.
Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by visible light, provides a regioselective route to substituted benzo[b]thiophenes organic-chemistry.org. This method avoids the use of high temperatures and metal catalysts.
Electrochemical synthesis is another promising green methodology. For instance, an electrochemical protocol for the formylation of aryl halides using DMF as both solvent and formyl source has been developed researchgate.net. While direct application to the benzo[b]thiophene system needs investigation, it highlights the potential for electrochemical C-H functionalization. The electrochemical construction of heterocyclic compounds is a rapidly growing field that offers mild and environmentally benign alternatives to traditional methods researchgate.net.
Green Chemistry Principles and Sustainable Synthetic Route Design for the Compound
The design of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance sustainability.
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. The use of environmentally benign solvents like water or ethanol, or even solvent-free reaction conditions, is highly desirable. For example, an environmentally friendly electrophilic cyclization for the synthesis of 3-halobenzo[b]thiophenes has been reported using ethanol as the solvent nih.gov. Similarly, the use of sodium halides as a source of electrophilic halogens in ethanol provides a green pathway to halogenated thiophenes and related heterocycles uwf.edu. The selection of solvents for the synthesis of benzo[b]thiophenes can significantly impact the environmental footprint of the process google.com.
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry jocpr.comprimescholars.com. Synthetic routes with high atom economy are preferred as they generate less waste. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. Gold-catalyzed carbothiolation, for instance, offers an atom-economic synthesis of 2,3-disubstituted benzothiophenes organic-chemistry.org.
Step efficiency, which aims to reduce the number of synthetic steps, is another crucial factor in sustainable synthesis. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve step efficiency, reduce waste from intermediate purifications, and save time and resources. The development of palladium-catalyzed one-pot processes for the synthesis of substituted benzo[b]thiophenes is a testament to this approach nih.gov.
Table 2: Green Chemistry Metrics in Synthetic Design
| Principle | Application in Synthesis | Example |
|---|---|---|
| Benign Solvents | Use of non-toxic, renewable solvents. | Ethanol as a solvent for halocyclization reactions. nih.gov |
| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Gold-catalyzed carbothiolation for benzo[b]thiophene synthesis. organic-chemistry.org |
| Step Efficiency | Minimizing the number of synthetic steps. | One-pot palladium-catalyzed synthesis of functionalized benzo[b]thiophenes. nih.gov |
Catalyst Recovery and Reusability in Industrial Scalability Contexts
The industrial-scale synthesis of this compound necessitates economically viable and environmentally sustainable methodologies. A critical aspect of achieving this is the effective recovery and reuse of catalysts, which significantly reduces production costs and minimizes the environmental footprint of the manufacturing process. Research in this area has focused on the development of robust catalytic systems that maintain high activity and selectivity over multiple reaction cycles.
Palladium-Based Catalytic Systems in Ionic Liquids
One of the most promising approaches for catalyst recovery in the synthesis of benzothiophene (B83047) derivatives involves the use of palladium catalysts immobilized in ionic liquids. Ionic liquids are salts with low melting points that can act as solvents and catalyst carriers. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds.
In a process analogous to the synthesis of other substituted benzothiophenes, a palladium iodide (PdI₂)/potassium iodide (KI) catalytic system can be employed for the cyclization and subsequent functionalization steps leading to this compound. When this reaction is conducted in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄), the palladium catalyst remains dissolved in the ionic liquid phase after the product is extracted. nih.gov This allows for the straightforward separation of the product and the recycling of the catalyst-ionic liquid phase for subsequent batches.
Table 1: Reusability of the PdI₂/KI Catalytic System in the Synthesis of a Benzothiophene Derivative in BmimBF₄
This table illustrates the potential reusability of a palladium catalyst in an ionic liquid, a methodology applicable to the synthesis of this compound.
| Recycle Run | Substrate Conversion (%) | Product Yield (%) |
|---|---|---|
| 1 | 75 | 40 |
| 2 | 73 | 39 |
| 3 | 72 | 38 |
| 4 | 70 | 37 |
| 5 | 68 | 35 |
Environmentally Benign Copper-Catalyzed Methodologies
Alternative synthetic routes employing more abundant and less expensive metals are also being explored. For instance, the electrophilic cyclization to form the 3-halobenzo[b]thiophene core can be achieved using a copper(II) sulfate catalyst in ethanol. This method is described as environmentally benign due to the use of a less toxic metal and a green solvent.
While specific data on the reusability of the copper catalyst in the synthesis of this compound is not extensively detailed in the literature, the heterogeneous nature of some copper catalysts or their potential for precipitation and recovery suggests that catalyst recycling could be feasible. Further research into the development of robust, heterogeneous copper catalysts for this transformation is a key area of interest for enhancing the industrial scalability and sustainability of the synthesis of this important chemical intermediate.
Chemical Reactivity and Derivatization Strategies of 3 Bromobenzo B Thiophene 5 Carbaldehyde
Reactivity of the Aldehyde Moiety at Position 5
The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to a wide range of chemical reactions. In the context of 3-Bromobenzo[b]thiophene-5-carbaldehyde, this functional group serves as a key handle for molecular elaboration, enabling the construction of more complex architectures with potential applications in medicinal chemistry and materials science.
Nucleophilic Addition Reactions of the Carbonyl Group
The electrophilic carbon atom of the carbonyl group in this compound is a prime target for nucleophilic attack. This fundamental reaction class opens avenues for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles capable of adding to the carbonyl group of aldehydes. This reaction class provides a direct method for the synthesis of secondary alcohols. For instance, the reaction of this compound with an alkyl or aryl Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) would yield the corresponding secondary alcohol, 1-(3-bromobenzo[b]thiophen-5-yl)-1-alkanol or 1-(3-bromobenzo[b]thiophen-5-yl)-1-arylmethanol, respectively, after an aqueous workup.
The general transformation can be represented as follows:
this compound + R-MgBr → 1-(3-Bromobenzo[b]thiophen-5-yl)-1-alkanol/arylmethanol
this compound + R-Li → 1-(3-Bromobenzo[b]thiophen-5-yl)-1-alkanol/arylmethanol
While specific examples with this compound are not extensively documented in readily available literature, the reactivity is analogous to that of other aromatic aldehydes. The choice of organometallic reagent and reaction conditions can influence the yield and purity of the resulting alcohol.
The aldehyde functionality of this compound can be readily reduced to a primary alcohol, (3-bromobenzo[b]thiophen-5-yl)methanol. This transformation is typically achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a mild and selective reducing agent, commonly used in alcoholic solvents like methanol (B129727) or ethanol. It efficiently reduces aldehydes and ketones without affecting other functional groups like esters or the bromo-substituent on the benzothiophene (B83047) ring.
Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While it will also effectively reduce the aldehyde, its high reactivity requires more stringent reaction conditions to avoid side reactions.
Table 1: Reduction of Aromatic Aldehydes to Primary Alcohols
| Reducing Agent | Solvent(s) | General Reaction Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature, atmospheric pressure |
The synthesis of enantiomerically pure or enriched alcohols from prochiral aldehydes is a significant challenge in modern organic synthesis. Stereoselective alkylations and reductions of this compound would provide access to chiral building blocks.
Stereoselective Alkylations: The addition of organometallic reagents to the aldehyde can be rendered stereoselective by the use of chiral ligands or auxiliaries. For example, the addition of diethylzinc (B1219324) (Et₂Zn) in the presence of a chiral amino alcohol catalyst can lead to the formation of one enantiomer of the corresponding secondary alcohol in excess. While specific studies on this compound are scarce, this approach has been successfully applied to a range of aromatic aldehydes.
Stereoselective Reductions: Asymmetric reduction of the carbonyl group can be achieved using chiral reducing agents. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with borane, is a well-established method for the enantioselective reduction of ketones and aldehydes to their corresponding alcohols. alfa-chemistry.comorganic-chemistry.org Application of such a system to this compound would be expected to yield the corresponding chiral primary alcohol with high enantiomeric excess.
Condensation Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Condensation reactions involving the aldehyde group provide powerful tools for the formation of new carbon-carbon and carbon-heteroatom double bonds, leading to a wide array of functionalized derivatives.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. The products are typically α,β-unsaturated compounds, which are valuable synthetic intermediates. For example, the reaction of this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) or a solid-supported catalyst would yield (E)-2-(3-bromobenzo[b]thiophen-5-ylmethylene)malononitrile. chemicalbook.com Similarly, condensation with Meldrum's acid can also be employed to generate versatile intermediates. researchgate.netresearchgate.netuitm.edu.my
Wittig Olefination: The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the stereochemical outcome of the reaction. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. nrochemistry.comnih.gov
A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. The HWE reaction typically provides excellent stereoselectivity for the (E)-alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. nrochemistry.comwikipedia.orgalfa-chemistry.comslideshare.netresearchgate.net For instance, the reaction of this compound with triethyl phosphonoacetate in the presence of a base like sodium hydride would be expected to produce ethyl (E)-3-(3-bromobenzo[b]thiophen-5-yl)acrylate.
Table 2: Olefination Reactions of this compound
| Reaction Name | Reagent(s) | Product Type |
|---|---|---|
| Knoevenagel Condensation | Malononitrile, Meldrum's acid | α,β-Unsaturated dinitriles or dioxanediones |
| Wittig Reaction | Triphenylphosphonium ylides | Alkenes |
Schiff Base and Hydrazone Formation
The aldehyde functional group of this compound is readily converted into imines (Schiff bases) and hydrazones through condensation reactions. These reactions are fundamental in organic synthesis for creating C=N bonds.
Schiff Base Formation: The reaction with primary amines yields the corresponding N-substituted imines. This condensation is typically carried out in an alcohol solvent, such as ethanol, often with a few drops of an acid catalyst like glacial acetic acid to facilitate the dehydration process. impactfactor.org The mixture is usually heated under reflux for several hours. impactfactor.orgoncologyradiotherapy.com The formation of the imine bond is driven by the removal of water from the reaction mixture.
Hydrazone Formation: Similarly, reacting the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or acylhydrazides) produces hydrazones. nih.govmdpi.com The general procedure involves adding the substituted aldehyde to a hydrazide in an alcohol solvent and heating the mixture under reflux for a period of 2 to 6 hours. mdpi.com These acylhydrazone derivatives are of particular interest due to their prevalence in bioactive compounds. nih.gov
The general schemes for these reactions are as follows:
Schiff Base Synthesis: this compound + R-NH₂ → 3-Bromo-N-(aryl/alkyl)benzo[b]thiophene-5-methanimine + H₂O
Hydrazone Synthesis: this compound + R-NHNH₂ → 1-((3-Bromobenzo[b]thiophen-5-yl)methylene)-2-(aryl/alkyl)hydrazine + H₂O
Oxidation Reactions to Carboxylic Acids and Esters
The aldehyde group at position 5 can be oxidized to a carboxylic acid, which can then be converted into various ester derivatives. This transformation is a common synthetic route to introduce a carboxyl functional group, further expanding the synthetic utility of the benzothiophene scaffold.
Once the carboxylic acid is formed, it can be converted to an ester through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the desired ester. A recent study reported the synthesis of ethyl 5-bromobenzo[b]thiophene-3-carboxylate, an isomer of the potential product, indicating the feasibility of such structures. nih.gov
Transformations Involving the Bromine Substituent at Position 3
The bromine atom at the C-3 position of the benzothiophene ring is a versatile functional group, primarily serving as an excellent leaving group in various cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, significantly diversifying the molecular structure.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Thiophene (B33073) Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate of the reaction, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the bromine atom is the leaving group. The aldehyde group at position 5 is an electron-withdrawing group; however, it is in a meta-like position relative to the bromine atom. Electron-withdrawing groups in the meta position offer minimal to no resonance stabilization for the negatively charged intermediate. masterorganicchemistry.com Consequently, the SNAr pathway is generally considered unfavorable for this specific substrate under standard conditions, and transformations at the C-3 position are typically achieved through other mechanisms, such as transition metal catalysis.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for aryl halides like this compound. The C-Br bond at position 3 serves as a reactive handle for these transformations.
The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester. mdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including aldehydes. Research on related isomers, such as 3-bromo-benzo[b]thiophene-2-carboxaldehyde, has demonstrated successful Suzuki couplings. researchgate.net
The reaction is typically catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. researchgate.net Common bases include sodium carbonate or potassium carbonate, and solvents can range from toluene (B28343) to aqueous mixtures of ethers like dimethoxyethane (DME) or 1,4-dioxane. mdpi.comresearchgate.net The reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.
Below is a table of potential Suzuki-Miyaura coupling reactions with this compound.
| Organoboron Reactant | Catalyst / Base | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Phenylbenzo[b]thiophene-5-carbaldehyde |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-(4-Methoxyphenyl)benzo[b]thiophene-5-carbaldehyde |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-(Thiophen-2-yl)benzo[b]thiophene-5-carbaldehyde |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-(4-Formylphenyl)benzo[b]thiophene-5-carbaldehyde |
The C-Br bond at position 3 also readily participates in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings.
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.gov The reaction is typically catalyzed by a palladium source like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, in the presence of a base such as triethylamine (B128534) (Et₃N) or potassium carbonate. thieme-connect.de This reaction provides a direct method for the vinylation of the benzothiophene core at position 3.
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne. organic-chemistry.org This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). researchgate.net An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. organic-chemistry.org This method allows for the direct introduction of an alkynyl functional group onto the benzothiophene ring.
The tables below illustrate potential products from Heck and Sonogashira reactions.
Table of Potential Heck Coupling Reactions
| Alkene Reactant | Catalyst / Base | Expected Product |
|---|---|---|
| Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 3-((E)-2-Phenylvinyl)benzo[b]thiophene-5-carbaldehyde |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | (E)-Butyl 3-(benzo[b]thiophen-3-yl)acrylate-5-carbaldehyde |
Table of Potential Sonogashira Coupling Reactions
| Alkyne Reactant | Catalyst / Base | Expected Product |
|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 3-(Phenylethynyl)benzo[b]thiophene-5-carbaldehyde |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / i-Pr₂NH | 3-((Trimethylsilyl)ethynyl)benzo[b]thiophene-5-carbaldehyde |
Negishi and Stille Coupling Applications
The carbon-bromine bond at the 3-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Among the most powerful of these methods are the Negishi and Stille couplings.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For this compound, this would typically involve a reaction with an organozinc halide (R-Zn-X) catalyzed by a Pd(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This reaction is known for its high functional group tolerance, making it suitable for the aldehyde-containing substrate. wikipedia.org
The Stille reaction utilizes an organotin compound (organostannane) to couple with the organic halide, also catalyzed by palladium. wikipedia.org Stille couplings are valued for the stability of the organostannane reagents to air and moisture. wikipedia.org The reaction of this compound with various organostannanes (R-Sn(Alkyl)₃) can introduce a wide array of substituents, including alkyl, vinyl, aryl, and alkynyl groups, at the 3-position. wikipedia.orglibretexts.org The choice of ligands on the palladium catalyst can be crucial for optimizing reaction yields and rates.
| Coupling Reaction | Coupling Partner | Typical Catalyst | Potential Product |
|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 3-Phenylbenzo[b]thiophene-5-carbaldehyde |
| Negishi | Hexylzinc bromide | PdCl₂(dppf) | 3-Hexylbenzo[b]thiophene-5-carbaldehyde |
| Stille | Vinyltributylstannane | Pd(PPh₃)₄ | 3-Vinylbenzo[b]thiophene-5-carbaldehyde |
| Stille | 2-Thienyltributylstannane | PdCl₂(AsPh₃)₂ | 3-(Thiophen-2-yl)benzo[b]thiophene-5-carbaldehyde |
Formation of Carbon-Heteroatom Bonds via Catalytic Cross-Coupling
Beyond C-C bond formation, the C(3)-Br bond is readily functionalized to form bonds with heteroatoms like nitrogen, oxygen, and sulfur through various cross-coupling methodologies.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for its broad substrate scope and functional group tolerance. This compound can be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines, to yield the corresponding 3-aminobenzo[b]thiophene derivatives. The reaction typically requires a palladium catalyst, a bulky phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu). organic-chemistry.org
| Amine Reagent | Typical Catalyst System | Potential Product |
|---|---|---|
| Morpholine | Pd₂(dba)₃ / XPhos | 3-(Morpholin-4-yl)benzo[b]thiophene-5-carbaldehyde |
| Aniline | Pd(OAc)₂ / BINAP | 3-(Phenylamino)benzo[b]thiophene-5-carbaldehyde |
| Benzylamine | Pd₂(dba)₃ / RuPhos | 3-(Benzylamino)benzo[b]thiophene-5-carbaldehyde |
The Chan-Lam coupling reaction facilitates the formation of aryl-heteroatom bonds, typically using a copper catalyst. nih.gov The canonical Chan-Lam reaction involves the coupling of an organoboronic acid with an N-H, O-H, or S-H containing compound. nih.govrsc.org
To apply this methodology to this compound for C-O or C-S bond formation, a two-step sequence is generally required. First, the bromo-compound can be converted into the corresponding 5-formylbenzo[b]thiophen-3-ylboronic acid. This is often achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate. The resulting boronic acid can then undergo a copper-catalyzed Chan-Lam coupling with various alcohols, phenols, or thiols to furnish the desired ethers or thioethers. This approach provides a versatile route to C-O and C-S linked derivatives under relatively mild conditions.
| Step 1 Product | Step 2 Coupling Partner | Typical Catalyst (Step 2) | Final Product |
|---|---|---|---|
| 5-Formylbenzo[b]thiophen-3-ylboronic acid | Phenol | Cu(OAc)₂ | 3-Phenoxybenzo[b]thiophene-5-carbaldehyde |
| 5-Formylbenzo[b]thiophen-3-ylboronic acid | Methanol | Cu(OTf)₂ | 3-Methoxybenzo[b]thiophene-5-carbaldehyde |
| 5-Formylbenzo[b]thiophen-3-ylboronic acid | Benzenethiol | CuI | 3-(Phenylthio)benzo[b]thiophene-5-carbaldehyde |
Reactivity of the Benzo[b]thiophene Aromatic System
The benzo[b]thiophene scaffold itself is an active participant in chemical reactions, particularly electrophilic aromatic substitution and metalation, allowing for further functionalization of the ring system.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such a reaction on this compound is dictated by the combined directing effects of the fused thiophene ring and the existing substituents.
Benzo[b]thiophene Ring: The heterocyclic sulfur atom strongly activates the 2- and 3-positions towards electrophilic attack. Since the 3-position is blocked by bromine, the 2-position is electronically the most favored site.
Bromo Group (at C-3): As a halogen, it is a deactivating group but directs incoming electrophiles to its ortho (C-2, C-4) and para (C-7, though this position is not directly analogous in this fused system) positions.
Aldehyde Group (at C-5): This is a strongly deactivating and meta-directing group, influencing incoming electrophiles to attack the C-4 and C-6 positions.
Considering these competing influences, the most likely positions for further substitution are C-4 and C-2. The C-4 position is favored by both the bromo and aldehyde groups. The C-2 position is strongly activated by the sulfur atom but is adjacent to the bulky bromine atom, which may introduce steric hindrance. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would likely yield a mixture of isomers, with substitution at C-4 often being a significant product.
The bromine atom at the 3-position provides a reliable handle for functionalization via lithium-halogen exchange. Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can selectively replace the bromine with lithium. researchgate.net This generates a highly reactive organolithium intermediate, 5-formylbenzo[b]thien-3-yl-lithium.
This lithiated species is a potent nucleophile and can be trapped with a variety of electrophiles to install new functional groups at the 3-position, effectively reversing the polarity of this carbon atom. Furthermore, the lithiated intermediate can undergo transmetalation upon treatment with a metal salt (e.g., ZnCl₂, MgBr₂, B(OMe)₃) to generate other organometallic reagents. These reagents can then be used in a broader range of subsequent cross-coupling reactions. researchgate.net
| Electrophile | Reagent Example | Product after Quenching |
|---|---|---|
| Carbon Dioxide | CO₂(s) | 5-Formylbenzo[b]thiophene-3-carboxylic acid |
| Aldehyde | Benzaldehyde (B42025) | (5-Formylbenzo[b]thiophen-3-yl)(phenyl)methanol |
| Borate Ester | Trimethyl borate | 5-Formylbenzo[b]thiophen-3-ylboronic acid |
| Iodine | I₂ | 3-Iodobenzo[b]thiophene-5-carbaldehyde |
Chemoselective and Tandem Reaction Sequences Utilizing Multiple Reactive Sites
The bifunctional nature of this compound, possessing both a reactive aldehyde group and a carbon-bromine bond, offers a versatile platform for complex molecular architecture through chemoselective and tandem reaction sequences. The differential reactivity of these two functional groups allows for their selective manipulation under specific reaction conditions, enabling the synthesis of diverse and complex molecules.
One-Pot Multicomponent Reactions (MCRs) Incorporating the Compound
The aldehyde functionality of this compound makes it a suitable component for various one-pot multicomponent reactions (MCRs). These reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating portions of all the starting materials.
Passerini Reaction: This three-component reaction involves an aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgrsc.org this compound can serve as the aldehyde component, leading to the formation of complex benzothiophene-containing peptidomimetic structures. wikipedia.orgorganic-chemistry.orgrsc.org
Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govrsc.orgbeilstein-journals.org The inclusion of this compound in an Ugi reaction would result in the formation of a bis-amide derivative, offering a scaffold with multiple points for further diversification. nih.govrsc.orgbeilstein-journals.org The bromine atom would be retained in the product, allowing for subsequent functionalization.
While specific examples in the literature utilizing this compound in these MCRs are not extensively documented, its participation can be inferred from the broad scope of these reactions with respect to the aldehyde component.
Interactive Data Table: Potential Multicomponent Reactions
| MCR Type | Reactants | Potential Product Scaffold |
| Passerini 3-Component Reaction | This compound, Isocyanide, Carboxylic Acid | α-acyloxy amide of 3-bromobenzo[b]thiophene |
| Ugi 4-Component Reaction | This compound, Amine, Isocyanide, Carboxylic Acid | bis-amide of 3-bromobenzo[b]thiophene |
Application in Library Synthesis and Diversity-Oriented Synthesis (DOS)
The orthogonal reactivity of the aldehyde and bromine functional groups in this compound makes it an excellent building block for library synthesis and diversity-oriented synthesis (DOS). nih.govcam.ac.ukamanote.comcornell.edu DOS aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify compounds with novel biological activities. nih.govcam.ac.ukamanote.comcornell.edu
The sequential or parallel functionalization of the two reactive sites allows for the rapid generation of a large number of analogs from a common scaffold. For instance, a library of compounds could be synthesized by first performing a variety of reactions at the aldehyde position (e.g., reductive amination with a diverse set of amines) and then subjecting the resulting products to a range of palladium-catalyzed cross-coupling reactions at the bromine position with a diverse set of coupling partners.
This "build/couple/pair" strategy allows for the exponential growth of a compound library. The benzothiophene core provides a privileged heterocyclic scaffold found in many biologically active molecules, further enhancing the potential of the synthesized library for drug discovery and chemical biology applications. malayajournal.orgnih.govnumberanalytics.comnih.gov The ability to introduce diversity at two distinct points on the molecule from a single, readily accessible starting material is a key advantage in the context of high-throughput synthesis and screening.
Computational and Theoretical Studies of 3 Bromobenzo B Thiophene 5 Carbaldehyde and Its Derivatives
Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful tool for investigating the electronic characteristics of molecules. nih.govtandfonline.com The electronic properties of substituted benzothiophenes are significantly influenced by the nature and position of the substituents on the benzo[b]thiophene core. nih.govrsc.org
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior and reactivity of a molecule. mdpi.comaimspress.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap generally implies higher reactivity. nih.gov
For 3-Bromobenzo[b]thiophene-5-carbaldehyde, the presence of the electron-withdrawing carbaldehyde group at the 5-position and the bromine atom at the 3-position is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted benzo[b]thiophene. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, along with the strongly electron-withdrawing aldehyde group, will modulate the electronic properties.
The spatial distribution of the HOMO in substituted benzothiophenes is typically located over the fused ring system, particularly the electron-rich thiophene (B33073) moiety. The LUMO is often distributed over the entire molecule, with significant contributions from the electron-withdrawing substituents. In this compound, the HOMO is expected to be localized on the benzothiophene (B83047) ring, while the LUMO will likely have significant density on the carbaldehyde group.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene scispace.com | B3LYP | -0.30456 | -0.30501 | 0.00045 |
| 4-hydroxy benzaldehyde (B42025) mdpi.com | B3LYP/6-31G(d,p) | - | - | 5.01 |
| Benzo[b]thiophene-2-carbaldehyde Derivative (BTAP2) | - | - | - | 3.22 |
Note: The data presented is for analogous compounds and is intended to provide a comparative context for the electronic properties of this compound.
The charge density distribution reveals how electrons are distributed within a molecule, which is fundamental to understanding its chemical bonding and reactivity. stackexchange.com Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govwalisongo.ac.id
For this compound, the MEP would be expected to show a region of high negative potential around the oxygen atom of the carbaldehyde group due to the lone pairs of electrons. mdpi.com The hydrogen atom of the aldehyde group and the regions around the C-Br bond would likely exhibit a positive electrostatic potential. An MEP map of unsubstituted benzothiophene shows a negative potential above the thiophene and benzene (B151609) rings, indicating their electron-rich nature, and a positive potential around the hydrogen atoms. researchgate.net The introduction of the bromo and carbaldehyde substituents would significantly alter this picture, with the aldehyde oxygen being the most electron-rich site.
Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of charge distribution by calculating the partial charges on each atom. walisongo.ac.id Such an analysis for this compound would likely show a significant negative charge on the oxygen atom and positive charges on the carbonyl carbon and the carbon atom attached to the bromine.
Conformational Analysis and Potential Energy Surfaces of the Compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net The potential energy surface (PES) is a graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org Minima on the PES correspond to stable conformers, while saddle points represent transition states between conformers. libretexts.org
For this compound, a key conformational feature is the orientation of the carbaldehyde group relative to the benzothiophene ring. The rotation around the single bond connecting the carbonyl carbon to the ring would be the primary degree of freedom. A relaxed potential energy surface scan can be performed computationally to identify the most stable conformation and the energy barriers to rotation. uni-rostock.de
Studies on related aroyl derivatives of benzothiophene have shown that the orientation of the carbonyl group (S,O-cis vs. S,O-trans) is a critical factor. For 2-substituted derivatives, an S,O-cis conformation is often preferred, while for 3-substituted derivatives, both conformers can be close in energy. The planarity of the system is also a significant factor, with twisting of the rings relative to the carbonyl plane being a common feature.
It is expected that the carbaldehyde group in this compound would prefer to be coplanar with the benzothiophene ring to maximize conjugation. There would be two planar conformers, one with the aldehyde oxygen pointing towards the sulfur atom of the thiophene ring and another pointing away. The relative energies of these conformers and the rotational barrier between them would be key findings of a detailed conformational analysis.
Quantum Chemical Elucidation of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. researchgate.net This information is vital for understanding the feasibility and kinetics of chemical reactions.
A primary synthetic route to introduce a carbaldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. ijpcbs.comnumberanalytics.com This reaction involves the use of a Vilsmeier reagent, typically formed from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.com Theoretical studies on the formation of the Vilsmeier-Haack complex have been performed to understand the reaction mechanism and energetics. researchgate.net The application of this reaction to 3-bromobenzo[b]thiophene would be a plausible method for the synthesis of this compound. A computational study of this specific reaction would involve locating the transition state for the electrophilic attack of the Vilsmeier reagent on the benzothiophene ring and characterizing its geometry and vibrational frequencies.
Derivatization of this compound could involve reactions at the bromine or aldehyde functionalities. For example, the bromine atom can participate in cross-coupling reactions like the Suzuki-Miyaura reaction. scispace.com DFT calculations have been used to investigate the mechanism of the Suzuki-Miyaura cross-coupling of bromobenzene, identifying the transition states for oxidative addition, transmetalation, and reductive elimination. scispace.com A similar computational approach could be applied to model the Suzuki coupling of this compound.
Once the transition states are located, the entire reaction pathway can be mapped out, and the activation energy barriers can be calculated. The activation energy is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate.
For the Vilsmeier-Haack formylation of 3-bromobenzothiophene, the calculations would determine the energy barrier for the addition of the electrophile to the aromatic ring. The regioselectivity of the reaction (i.e., why formylation occurs at the 5-position) could also be rationalized by comparing the activation energies for attack at different positions on the ring.
Similarly, for a Suzuki coupling reaction at the 3-position, the activation energies for the different steps in the catalytic cycle would be calculated. These calculations would provide a detailed understanding of the reaction mechanism and could aid in optimizing the reaction conditions. For the nucleophilic aromatic substitution of substituted thiophenes with pyrrolidine, the activation free energy for the nucleophilic addition has been shown to be significantly influenced by the nature of the substituents on the thiophene ring. nih.gov
Solvent Effects on Reaction Energetics and Kinetics
The energetics and kinetics of chemical reactions involving this compound are significantly influenced by the solvent environment. Computational chemistry provides powerful tools to model these solvent effects, primarily through the use of implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and effective in capturing the bulk electrostatic effects of the solvent on the solute. The reaction energetics, including the energies of reactants, transition states, and products, can be calculated in the presence of different solvents. The Gibbs free energy of activation (ΔG‡) and the reaction free energy (ΔG_rxn) can then be determined, providing insights into how the solvent modulates reaction rates and equilibria.
For instance, in a nucleophilic addition to the carbaldehyde group of this compound, a polar solvent would be expected to stabilize the polar transition state more than the less polar reactants, thereby lowering the activation energy and accelerating the reaction. Conversely, in a reaction where the reactants are more polar than the transition state, a polar solvent would slow down the reaction.
Explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, offer a more detailed picture by accounting for specific solute-solvent interactions such as hydrogen bonding. While computationally more demanding, this approach can be crucial for reactions where specific solvent interactions play a key role in the reaction mechanism.
The following interactive table illustrates hypothetical data on the effect of different solvents on the activation energy for a model reaction of this compound.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| n-Hexane | 1.88 | 25.4 |
| Dichloromethane | 8.93 | 22.1 |
| Acetone | 20.7 | 20.5 |
| Acetonitrile (B52724) | 37.5 | 19.8 |
| Water | 80.1 | 18.2 |
This data is illustrative and based on general principles of solvent effects on reactions of similar aromatic aldehydes.
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling provides a framework for understanding and quantifying the relationship between the structure of a molecule and its chemical reactivity. For this compound and its derivatives, computational methods can be employed to derive parameters for these models.
The Hammett and Taft equations are linear free-energy relationships that describe the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. The substituent constants (σ for Hammett, σ* for Taft) quantify the electronic (inductive and resonance) and steric effects of a substituent.
Computationally, these parameters can be derived by calculating properties that are known to correlate with the substituent's electronic and steric nature. For example, the Hammett σ parameter can be estimated from the calculated charge distribution (e.g., Mulliken or Natural Bond Orbital charges) on the aromatic ring or from the calculated energy change of isodesmic reactions.
For this compound, the bromo and carbaldehyde groups are the key substituents on the benzo[b]thiophene core. The Hammett parameters for these substituents, when attached to a benzothiophene ring system, can be computationally estimated to predict their influence on reactions at various positions of the molecule.
The following table provides estimated Hammett (σ_p) and Taft (σ*) constants for the bromo and formyl (carbaldehyde) groups, which are indicative of their electronic effects.
| Substituent | Hammett Constant (σ_p) | Taft Polar Constant (σ*) | Electronic Effect |
| -Br | +0.23 | +2.84 | Electron-withdrawing (inductive), weakly deactivating (resonance) |
| -CHO | +0.42 | +1.65 | Electron-withdrawing (inductive and resonance) |
These values are typical for these substituents on aromatic systems and serve as a basis for predicting reactivity.
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a specific reaction. These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
For a series of derivatives of this compound, a QSRR study could be performed to predict their reaction rates or equilibrium constants. The process would involve:
Generating a set of derivatives with varying substituents on the benzo[b]thiophene ring.
Calculating a range of molecular descriptors for each derivative using computational methods. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.
Measuring the reactivity of each derivative in a specific reaction.
Developing a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that correlates the calculated descriptors with the observed reactivity.
A hypothetical QSRR data table for a series of substituted benzothiophene carbaldehydes is presented below, illustrating the correlation between molecular descriptors and a hypothetical reaction rate constant.
| Derivative Substituent (at position X) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Log(k_rel) |
| -H | -6.21 | -2.54 | 2.85 | 0.00 |
| -CH₃ | -6.15 | -2.48 | 3.10 | 0.15 |
| -Cl | -6.28 | -2.65 | 1.90 | -0.20 |
| -NO₂ | -6.55 | -3.10 | 0.50 | -0.85 |
This table illustrates a potential QSRR model where lower LUMO energy and a smaller dipole moment correlate with a slower reaction rate.
Theoretical Basis for Spectroscopic Feature Interpretation in Support of Structural Analysis
Theoretical calculations of spectroscopic properties are invaluable for interpreting experimental spectra and gaining a deeper understanding of the underlying bonding dynamics and electronic structure.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the vibrational frequencies and intensities of a molecule.
For this compound, theoretical vibrational frequency calculations can help in assigning the observed peaks in the experimental IR and Raman spectra to specific bond stretching, bending, and torsional modes. This allows for a detailed understanding of the bonding within the molecule. For example, the calculations can predict the characteristic stretching frequencies of the C=O bond in the carbaldehyde group, the C-Br bond, and the various C-C and C-S bonds within the benzothiophene ring system.
The following table presents theoretically predicted key vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C=O) | 1690-1710 | Carbonyl stretch of the aldehyde |
| ν(C-H)_aldehyde | 2720-2820 | Aldehydic C-H stretch |
| ν(C-Br) | 550-650 | Carbon-bromine stretch |
| ν(C-S) | 680-720 | Thiophene ring C-S stretch |
| Aromatic ν(C=C) | 1450-1600 | Benzene and thiophene ring C=C stretches |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules, including the energies and intensities of electronic transitions.
For this compound, electronic excitation analysis can predict the wavelengths of maximum absorption (λ_max) and the nature of the corresponding electronic transitions (e.g., π → π, n → π). This information is crucial for understanding the photochemical reactivity of the molecule. For instance, excitation to a particular electronic state might lead to specific photochemical reactions, such as bond cleavage or isomerization.
The analysis can reveal how the bromo and carbaldehyde substituents influence the electronic structure and the nature of the excited states of the benzothiophene core. This knowledge can be used to predict how the molecule will behave upon exposure to light.
A table summarizing the predicted electronic transitions for this compound is provided below.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~340 | ~0.1 | n → π* (localized on the carbonyl group) |
| S₀ → S₂ | ~290 | ~0.8 | π → π* (delocalized over the benzothiophene system) |
| S₀ → S₃ | ~250 | ~0.5 | π → π* (higher energy transition) |
These values are illustrative and represent the expected electronic transitions for a molecule with this chromophoric system.
Advanced Material Science and Supramolecular Chemistry Applications of 3 Bromobenzo B Thiophene 5 Carbaldehyde Derived Scaffolds
Role as a Precursor for Organic Building Blocks in Functional Materials
The inherent functionalities of 3-Bromobenzo[b]thiophene-5-carbaldehyde, namely the reactive bromine atom and the formyl group, render it an exceptionally versatile precursor for the construction of complex organic molecules. The bromine atom is amenable to various cross-coupling reactions, enabling the extension of the π-conjugated system, while the aldehyde group serves as a key functional handle for condensation reactions and further molecular elaborations.
Design and Synthesis of Conjugated Polymers and Oligomers
The development of novel conjugated polymers and oligomers is a cornerstone of modern materials science, with applications spanning organic electronics and photonics. The benzo[b]thiophene moiety is a desirable component in these materials due to its rigid, planar structure and electron-rich nature, which facilitates charge transport.
This compound serves as a valuable monomer in the synthesis of such polymers. The bromine atom at the 3-position allows for polymerization through various cross-coupling methodologies, including Stille, Suzuki, and direct arylation polycondensation reactions. rsc.orgrsc.org These methods enable the formation of well-defined polymer backbones with alternating donor-acceptor units or regioregular structures, which are crucial for optimizing their electronic properties. nih.gov
The aldehyde group at the 5-position offers a site for post-polymerization modification or for the synthesis of more complex monomers. For instance, it can be converted into other functional groups or used in condensation reactions to introduce different electronic or solubilizing moieties. The resulting polymers are anticipated to exhibit interesting optoelectronic properties suitable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
| Polymerization Technique | Reactive Site | Potential Polymer Structure |
| Stille Coupling | 3-Bromo | Alternating copolymers |
| Suzuki Coupling | 3-Bromo | π-conjugated polymers |
| Direct Arylation | 3-Bromo | Donor-acceptor polymers |
Development of Small Molecule Organic Semiconductors and Optoelectronic Components
Small molecule organic semiconductors are of significant interest for applications in organic light-emitting diodes (OLEDs), OFETs, and sensors due to their well-defined structures and reproducible electronic properties. The nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) core, a derivative of benzothiophene, has been shown to be a superior organic semiconductor. nih.gov
This compound can be utilized as a starting material for the synthesis of novel small molecule semiconductors. The bromo and aldehyde functionalities allow for the systematic extension of the π-conjugation and the introduction of various substituents to fine-tune the frontier molecular orbital energy levels and solid-state packing. For example, the aldehyde can be used to synthesize imine or vinyl-linked derivatives, while the bromine atom can be replaced with aryl or other heterocyclic groups through cross-coupling reactions. These structural modifications are critical for achieving high charge carrier mobilities and efficient luminescence. Research on multifused thiophene (B33073) small molecules has demonstrated that extending the conjugated core enhances intermolecular interactions, leading to improved device performance. ntu.edu.tw
| Compound Class | Synthetic Strategy | Potential Application |
| Imine Derivatives | Condensation with anilines | Organic Semiconductors |
| Vinylene Derivatives | Wittig or Horner-Wadsworth-Emmons reaction | Optoelectronic Components |
| Arylated Derivatives | Suzuki or Stille coupling | Organic Field-Effect Transistors |
Application in Liquid Crystalline Compounds and Mesogens
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The rigid and anisotropic nature of the benzo[b]thiophene core makes it an excellent mesogenic unit for the design of novel liquid crystalline materials.
Derivatives of this compound can be designed to exhibit liquid crystalline behavior. The synthesis typically involves the attachment of flexible alkyl chains and other polar or polarizable groups to the rigid core. The aldehyde group can be converted to a Schiff base or a stilbene (B7821643) moiety, which are common linking groups in liquid crystal design. The bromine atom can be substituted to introduce lateral groups that can influence the mesophase behavior. For instance, new isothiocyanato liquid crystals based on a thieno[3,2-b]thiophene (B52689) core have been synthesized and shown to exhibit stable nematic phases with high clearing points and birefringence. researchgate.net Similarly, nih.govbenzothieno[3,2-b] nih.govbenzothiophene derivatives have been shown to form smectic A and antiferroelectric smectic C*A phases. researchgate.net
Synthesis of Photochromic and Electrochromic Systems
Photochromic and electrochromic materials can change their optical properties upon stimulation by light and electricity, respectively. These materials are key components in smart windows, displays, and optical data storage.
The benzo[b]thiophene scaffold is a known component in photochromic diarylethene systems. Benzo[b]thiophene-1,1-dioxide based diarylethenes have been developed where substituents at the 5,5'-position of the thiophene rings influence the photochromic properties. researchgate.net The aldehyde functionality in this compound can be used to introduce it into such systems, where the electron-withdrawing nature of the formyl group could modulate the cyclization quantum yield and thermal stability of the photoisomers. researchgate.net
In the field of electrochromism, polymers based on thieno[3,2-b]thiophene have been synthesized and shown to exhibit reversible color changes. pkusz.edu.cnrsc.orgrsc.org The ability to electropolymerize monomers or to synthesize well-defined electrochromic polymers via cross-coupling reactions makes this compound a promising precursor. The electronic properties of the resulting polymers, and thus their electrochromic behavior, can be tuned by co-polymerization with other aromatic units.
Supramolecular Assembly and Self-Organization Principles
Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits. Non-covalent interactions play a crucial role in the formation of these organized structures.
Design of Molecular Recognition Systems based on Non-Covalent Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. Heterocyclic aldehydes, including those with a thieno[3,2-b]thiophene core, have been investigated as ion optical chemosensors. mdpi.com
Scaffolds derived from this compound are promising candidates for the development of molecular recognition systems. The aldehyde group can act as a hydrogen bond acceptor or can be converted into a receptor site for specific analytes. The benzo[b]thiophene unit provides a rigid platform for the pre-organization of binding sites. Furthermore, the extended π-system can be exploited for fluorescence or colorimetric sensing applications. By functionalizing the core structure, it is possible to create receptors for ions or small organic molecules, where the binding event is signaled by a change in the optical or electronic properties of the system.
Co-crystallization and Crystal Engineering Studies for Ordered Architectures
Crystal engineering focuses on the rational design of crystalline solids by controlling intermolecular interactions. Scaffolds derived from this compound are well-suited for such studies due to the presence of multiple functional groups capable of participating in various non-covalent interactions. These interactions, including hydrogen bonds, halogen bonds, and π–π stacking, can be systematically exploited to guide the self-assembly of molecules into predictable and ordered supramolecular architectures.
Detailed analysis of crystal structures of related benzothiophene derivatives reveals the importance of specific intermolecular contacts. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For instance, in the crystals of some benzothiophene derivatives, intermolecular contacts are dominated by H···H, C···H/H···C, and O···H/H···O interactions. nih.gov The aldehyde group on the this compound scaffold can act as a potent hydrogen bond acceptor (C=O···H-X), while the aromatic rings provide sites for C-H···π and π–π stacking interactions. The bromine atom at the 3-position is a key feature for crystal engineering, as it can participate in halogen bonding (C-Br···X, where X is a nucleophilic region like an oxygen or nitrogen atom), an interaction that is increasingly used to direct the formation of robust supramolecular assemblies.
By reacting the aldehyde with various amines to form Schiff bases, a diverse library of molecules can be generated. Co-crystallization of these derivatives with complementary molecules (co-formers) that can form strong, directional interactions leads to the creation of binary crystalline solids with unique packing motifs and potentially altered physicochemical properties.
Table 1: Potential Intermolecular Interactions for Crystal Engineering with this compound Derivatives
| Interaction Type | Donor Group on Derivative | Acceptor Group on Co-former | Typical Energy (kJ/mol) |
| Hydrogen Bond | C-H (aromatic) | O, N, F, Cl, Br | 2-20 |
| Hydrogen Bond | N-H (Schiff base) | C=O, N, O | 15-40 |
| Halogen Bond | C-Br | O, N, S, π-system | 5-30 |
| π–π Stacking | Benzothiophene ring system | Aromatic rings | 0-50 |
| C-H···π Interaction | C-H (aliphatic/aromatic) | Benzothiophene ring system | 2-10 |
Host-Guest Chemistry Applications
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. nih.govfrontiersin.org While classic hosts are often macrocycles like cyclodextrins or calixarenes, discrete molecules with well-defined cavities or clefts can also function as hosts. uni-osnabrueck.de Derivatives of this compound can be used as building blocks to construct larger, cavity-containing supramolecular structures.
For example, by employing reactions such as palladium-catalyzed cross-coupling at the bromine position and condensation reactions at the aldehyde, it is possible to synthesize macrocyclic structures incorporating multiple benzothiophene units. The rigid and aromatic nature of the benzothiophene scaffold would contribute to the formation of a pre-organized, hydrophobic cavity. This cavity could then selectively bind guest molecules based on size, shape, and electronic complementarity through non-covalent interactions. The unique electronic properties of the sulfur-containing heterocycle could offer specific interactions with certain guests, potentially leading to applications in molecular sensing or separation. mdpi.com The design principles of such host systems rely on creating a balance between the rigidity needed to maintain a cavity and the flexibility required to allow guest ingress and egress.
Ligand Precursor in Coordination Chemistry
The versatility of this compound makes it an excellent precursor for the synthesis of sophisticated organic ligands. The aldehyde group can be readily transformed into a variety of coordinating moieties, such as Schiff bases (by reaction with amines), carboxylic acids (by oxidation), or alcohols (by reduction). These transformations create chelating sites that can bind to metal ions, forming the basis for coordination polymers, metal-organic frameworks, and catalytic systems.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. uantwerpen.beosti.govmatthey.com These materials are of immense interest due to their high porosity, tunable structures, and applications in gas storage, separation, and catalysis. rsc.orgmdpi.com
Ligands derived from this compound can be designed to act as the organic linkers in these frameworks. A common strategy involves converting the aldehyde group into a coordinating group, such as a carboxylate or a nitrogen-containing heterocycle (e.g., imidazole, pyridine). For instance, oxidation of the aldehyde to a carboxylic acid would yield 3-bromobenzo[b]thiophene-5-carboxylic acid. This molecule, or its derivatives where the bromine is replaced by another linking group via cross-coupling, can function as a ditopic or polytopic linker. When reacted with metal salts under solvothermal conditions, these linkers can self-assemble into extended 1D, 2D, or 3D networks. mdpi.commdpi.com The choice of metal ion and the geometry of the final ligand dictate the topology and properties of the resulting MOF or CP. acs.org The incorporation of the electron-rich and polarizable benzothiophene unit into the framework can impart unique electronic properties or selective adsorption capabilities.
Table 2: Synthetic Strategy for MOF/CP Linkers from this compound
| Starting Material | Reaction | Intermediate Product | Potential Linker Functionality |
| This compound | Oxidation (e.g., with KMnO₄) | 3-Bromobenzo[b]thiophene-5-carboxylic acid | Monocarboxylate |
| This compound | Suzuki Coupling (with 4-formylphenylboronic acid) | 3-(4-Formylphenyl)benzo[b]thiophene-5-carbaldehyde | Dialdehyde (precursor) |
| 3-(4-Formylphenyl)benzo[b]thiophene-5-carbaldehyde | Oxidation | 3-(4-Carboxyphenyl)benzo[b]thiophene-5-carboxylic acid | Dicarboxylate Linker |
| This compound | Condensation (with 2-aminopyridine) | Schiff Base Ligand | N,N'-chelating site |
Development of Homogeneous and Heterogeneous Catalytic Systems
The development of efficient catalysts is crucial for modern chemical synthesis. Metal complexes containing ligands derived from this compound can function as active catalysts in both homogeneous and heterogeneous systems.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. youtube.com Ligands play a critical role in stabilizing the metal center and tuning its electronic and steric properties to control catalytic activity and selectivity. Schiff base ligands, easily synthesized from the condensation of this compound with various primary amines, can coordinate with transition metals like palladium, ruthenium, or copper. These complexes have shown potential in C-C coupling reactions, hydrogenations, and oxidation reactions. acs.org For example, palladium complexes bearing N,S-heterocyclic carbene (NSHC) ligands, which can be synthesized from precursors related to the benzothiophene scaffold, have been characterized and used in catalysis. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reactants, which simplifies catalyst recovery and product purification. youtube.com MOFs and CPs derived from benzothiophene linkers (as described in 5.3.1) can serve as platforms for heterogeneous catalysis. The metal nodes themselves can act as catalytic sites, or the framework can be used to encapsulate catalytically active metal nanoparticles. The defined porous structure of MOFs can lead to size- and shape-selective catalysis, mimicking the active sites of enzymes.
Chemical Sensing and Chemodosimeter Applications
Chemical sensors are devices that produce a measurable signal in response to the presence of a specific chemical analyte. A chemodosimeter is a type of sensor that operates through an irreversible chemical reaction with the analyte, leading to a distinct change in a physical property, such as color or fluorescence. The aldehyde functionality of this compound is an ideal reactive handle for designing such reaction-based probes.
Design of Fluorescent or Chromogenic Probes Through Reaction Pathways
The design of fluorescent or chromogenic probes often involves coupling a fluorophore or chromophore unit with a specific reaction site. The benzothiophene core can act as the signaling unit, as its electronic structure can be readily modulated. The aldehyde group serves as the reaction trigger.
A common strategy involves the reaction of the aldehyde with specific nucleophilic analytes. rsc.org For example, certain analytes like hydrazine (B178648) or biothiols (e.g., cysteine) can undergo a condensation or cyclization reaction with the aldehyde. mdpi.combohrium.com This chemical transformation can lead to a significant change in the electronic structure of the molecule, resulting in a "turn-on" or "turn-off" of fluorescence or a visible color change. The intramolecular charge transfer (ICT) character of the molecule is often altered upon reaction, which is a widely used mechanism for designing ratiometric fluorescent probes. The specificity of the probe can be tuned by carefully designing the steric and electronic environment around the aldehyde group to favor a reaction with the target analyte over other competing species.
Table 3: Potential Reaction-Based Sensing Mechanisms
| Target Analyte | Reaction Pathway with Aldehyde | Signal Transduction |
| Hydrazine (N₂H₄) | Condensation to form a hydrazone | Alteration of ICT, fluorescence enhancement |
| Cysteine (Cys) | Formation of a thiazolidine (B150603) ring | Interruption of conjugation, ratiometric fluorescence shift |
| Cyanide (CN⁻) | Nucleophilic addition to form a cyanohydrin | Change in electron-withdrawing nature, colorimetric change |
| Peroxynitrite (ONOO⁻) | Oxidation of aldehyde to carboxylic acid | Modulation of electronic properties, fluorescence quenching |
Mechanisms of Analyte Detection via Chemical Transformation
Scaffolds derived from this compound are promising platforms for the development of chemosensors, particularly those that operate through a chemical reaction between the sensor and the analyte. In this detection paradigm, the aldehyde functional group serves as a reactive site, enabling the transformation of the analyte into a new species with distinct optical or electrochemical properties. This approach, often referred to as "reaction-based sensing" or "chemodosimetry," offers high selectivity as it relies on a specific chemical reaction rather than simple physical interactions.
The fundamental principle involves an irreversible chemical reaction between the benzothiophene-derived scaffold and the target analyte. This reaction leads to a significant change in the electronic structure of the molecule, resulting in a readily detectable signal, such as a change in color (colorimetric) or the emission of light (fluorometric).
A key reaction exploited for this purpose is the condensation reaction of the aldehyde group with nucleophilic analytes. For instance, analytes containing primary amine groups, such as biogenic amines or hydrazines, can react with the aldehyde to form Schiff bases or hydrazones, respectively. This transformation extends the π-conjugation of the benzothiophene core, leading to a shift in the absorption and/or emission spectra.
One notable application is in the detection of hydrazine, a highly toxic and carcinogenic substance. Scaffolds derived from benzothiophene carbaldehydes can be designed to react specifically with hydrazine. For example, a sensor molecule can be synthesized via a Claisen-Schmidt condensation of a benzothiophene carbaldehyde with a ketone. researchgate.net The resulting chalcone (B49325) derivative can then react with hydrazine, leading to a measurable change in its fluorescence, allowing for sensitive and selective detection. researchgate.net
Similarly, the detection of biogenic amines, which are important indicators of food spoilage, can be achieved through reaction-based probes. The reaction of the aldehyde on the benzothiophene scaffold with a biogenic amine can lead to the formation of a new chromophore or fluorophore, enabling quantitative analysis. The specificity of the reaction allows for the detection of these amines even in complex matrices.
The following table summarizes representative examples of analyte detection mechanisms involving chemical transformations of scaffolds analogous to those derived from this compound.
| Sensor Scaffold Derivative | Target Analyte | Chemical Transformation Mechanism | Signal Change | Limit of Detection (LOD) |
| Benzothiophene-based semi-bis-chalcone | Hydrazine | Reaction with the chalcone moiety | Ratiometric fluorescence | 1.4 nM researchgate.net |
| Pyrrolopyrrole cyanine | Biogenic Amines | Aza-Michael addition and B–N detachment, followed by hydrolysis | Colorimetric and ratiometric fluorescence | 62.1 nM rsc.orgresearchgate.net |
Future Research Directions and Perspectives for 3 Bromobenzo B Thiophene 5 Carbaldehyde
Exploration of Novel and Unconventional Synthetic Pathways
Future research will likely focus on developing more efficient, sustainable, and diversity-oriented synthetic routes to 3-Bromobenzo[b]thiophene-5-carbaldehyde and its analogs. While established methods exist, the exploration of unconventional pathways could lead to significant improvements in yield, selectivity, and environmental impact.
Key areas of investigation will include:
C-H Functionalization: Direct C-H activation and functionalization of the benzo[b]thiophene core represents a powerful and atom-economical approach. Future studies could explore novel catalyst systems, including those based on earth-abundant metals, to achieve regioselective formylation and bromination, potentially bypassing multiple pre-functionalization steps.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based protocols for the synthesis of this compound could enable rapid optimization and on-demand production.
Photoredox Catalysis: The use of visible light to drive chemical transformations is a rapidly growing field. Photoredox-mediated pathways could offer mild and selective methods for the construction and functionalization of the benzo[b]thiophene scaffold.
A comparative overview of potential novel synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| C-H Functionalization | Atom economy, reduced waste, simplified synthetic routes | Regioselectivity control, catalyst development and cost |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Equipment cost, optimization of flow parameters |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, novel reactivity | Substrate scope, catalyst stability, quantum yield optimization |
Development of Highly Efficient and Selective Derivatization Methodologies
The bromine and aldehyde functionalities of this compound are prime handles for a wide range of chemical transformations. Future research will undoubtedly focus on developing highly efficient and selective methods to elaborate this core structure into a diverse library of derivatives.
Promising avenues for exploration include:
Late-Stage Functionalization: Techniques that allow for the precise modification of complex molecules in the final stages of a synthesis are highly valuable. Research into late-stage C-H functionalization, for instance, could enable the direct introduction of various substituents onto the benzo[b]thiophene ring system.
Orthogonal Functionalization: Developing strategies to selectively react at either the bromine or the aldehyde group, without affecting the other, is crucial for controlled derivatization. This could involve the use of chemoselective reagents and protecting group-free methodologies.
High-Throughput Synthesis: The implementation of automated and high-throughput synthesis platforms will be instrumental in rapidly generating and screening large libraries of this compound derivatives for various applications.
Table 2 highlights key derivatization reactions and their potential applications.
| Reaction Type | Reagents/Conditions | Potential Applications of Products |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Synthesis of biaryl-substituted benzo[b]thiophenes for electronic materials and pharmaceuticals |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Preparation of amino-benzo[b]thiophenes as potential kinase inhibitors |
| Wittig Reaction | Phosphonium ylides | Synthesis of vinyl-benzo[b]thiophenes for polymer synthesis and materials science |
| Reductive Amination | Amines, Reducing agent | Generation of diverse amine derivatives for medicinal chemistry |
Integration into Complex Molecular Architectures and Hybrid Systems
The unique electronic and structural features of the benzo[b]thiophene moiety make this compound an attractive building block for the construction of complex molecular architectures and hybrid materials.
Future research in this area could focus on:
Natural Product Synthesis: The benzo[b]thiophene core is present in some natural products and their analogs. This compound could serve as a key intermediate in the total synthesis of these complex molecules.
Conjugated Polymers: The aldehyde group can be readily converted into a variety of functionalities suitable for polymerization. This could lead to the development of novel conjugated polymers with interesting optoelectronic properties for applications in organic electronics. tdl.org
Hybrid Materials: The integration of the benzo[b]thiophene unit into hybrid systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could result in materials with tailored properties for applications in gas storage, catalysis, and sensing.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. For a molecule like this compound, these computational tools can significantly accelerate research and development.
Key areas for the application of AI and ML include:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that are not immediately obvious to human chemists. mdpi.com
Reaction Outcome Prediction: Machine learning models can be trained to predict the outcome of chemical reactions, including yield and selectivity, based on a given set of reactants and conditions. This can help in the rapid optimization of derivatization reactions.
De Novo Design: AI algorithms can be used to design novel benzo[b]thiophene derivatives with desired properties, such as specific biological activities or material characteristics.
Addressing Scalability and Sustainability Challenges in Compound Synthesis and Utilization
As the applications of this compound and its derivatives expand, addressing the scalability and sustainability of their synthesis and use will become increasingly important.
Future research should focus on:
Green Chemistry Principles: The development of synthetic methods that adhere to the principles of green chemistry, such as the use of renewable starting materials, environmentally benign solvents, and catalytic reagents, will be a key priority. nih.govuwf.edu
Process Optimization for Scale-Up: Translating laboratory-scale syntheses to industrial production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness.
Lifecycle Assessment: A comprehensive lifecycle assessment of this compound and its derivatives will be necessary to understand and mitigate their environmental impact from synthesis to disposal or recycling.
The implementation of green and sustainable synthetic methodologies is crucial for the future of chemical manufacturing. Table 3 outlines some green chemistry approaches applicable to the synthesis of benzo[b]thiophene derivatives.
| Green Chemistry Approach | Description | Relevance to this compound Synthesis |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or supercritical CO2. | Reduces environmental impact and improves worker safety. nih.gov |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Can lead to higher yields and selectivity with less energy consumption. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimizes the generation of byproducts and waste. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Can significantly reduce reaction times and energy consumption. rsc.org |
By focusing on these future research directions, the scientific community can continue to build upon the foundation of knowledge surrounding this compound, paving the way for the discovery of new medicines, advanced materials, and more sustainable chemical processes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
